molecular formula C8H5BrFN B1336772 4-Bromo-2-fluorobenzyl cyanide CAS No. 114897-91-5

4-Bromo-2-fluorobenzyl cyanide

Cat. No.: B1336772
CAS No.: 114897-91-5
M. Wt: 214.03 g/mol
InChI Key: QLASQEZPJFNZQC-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorobenzyl cyanide (CAS RN: 114897-91-5) is a halogenated aromatic compound with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol . Structurally, it consists of a benzyl cyanide backbone substituted with bromine at the 4-position and fluorine at the 2-position of the benzene ring. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and specialty chemicals . Its reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which activate the cyanide group for nucleophilic substitution or cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorobenzyl cyanide typically involves the reaction of 4-bromo-2-fluorotoluene with sodium cyanide in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. The reaction is carried out at a temperature of around 45°C for approximately 12 hours . The organic phase is then washed with water and distilled to obtain the final product with a purity of 99.1% .

Industrial Production Methods: In an industrial setting, the production process involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-withdrawing effects of the fluorine and nitrile groups activate the aromatic ring for such reactions.

Reaction Type Reagents/Conditions Products Mechanistic Notes
Bromine substitutionSodium methoxide (NaOMe), DMF, 80°C 2-Fluoro-4-methoxybenzyl cyanideMethoxide attacks the electron-deficient C-Br bond.
Amine substitutionPiperidine, CuI, 100°C 2-Fluoro-4-(piperidin-1-yl)benzyl cyanideCopper catalysis facilitates C-N bond formation via Ullmann coupling.
  • Kinetic vs. Thermodynamic Control : Reaction pathways often depend on solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor SNAr over radical pathways .

  • Fluorine’s Role : The ortho-fluorine enhances ring activation but sterically hinders substitution at adjacent positions .

Nitrile Group Transformations

The cyanide functional group participates in hydrolysis, reduction, and addition reactions.

Hydrolysis

Conditions Catalyst/Reagents Products Yield
Acidic (H₂SO₄, H₂O)Concentrated H₂SO₄, reflux 4-Bromo-2-fluorophenyl acetic acid85–90%
Basic (LiOH, THF/H₂O)4.3% LiOH, THF 4-Bromo-2-fluorophenyl acetamide78%
  • Mechanism : Acidic hydrolysis proceeds via a nitrilium ion intermediate, while basic conditions form an amide through nucleophilic attack by hydroxide .

Reduction

Reagents Conditions Products
LiAlH₄, ether0°C to room temp 4-Bromo-2-fluorobenzyl amine
H₂/Pd-CEthanol, 50°C 4-Bromo-2-fluorobenzyl alcohol

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl–aryl or aryl–heteroatom bond formation, leveraging the bromine as a leaving group.

Coupling Type Catalyst/Reagents Products
Suzuki–MiyauraPd(PPh₃)₄, Zn(CN)₂, DMF 4-Cyano-2-fluorobenzyl derivatives
Buchwald–HartwigPd(OAc)₂, XantPhos, K₃PO₄ 4-Amino-2-fluorobenzyl cyanide
  • Key Limitations : Competitive side reactions (e.g., debromination) occur at temperatures >100°C or with excess ligand .

Electrophilic Aromatic Substitution

The electron-deficient ring undergoes electrophilic substitution at specific positions.

Reaction Reagents Position Products
NitrationHNO₃/H₂SO₄, 0°C Meta to Br4-Bromo-2-fluoro-5-nitrobenzyl cyanide
SulfonationSO₃, DCM, 25°C Para to F4-Bromo-2-fluoro-3-sulfobenzyl cyanide
  • Regioselectivity : Directed by the nitrile’s meta-directing effect and fluorine’s ortho/para-directing influence .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), bromine participates in chain reactions.

Reagents Conditions Products
AIBN, Bu₃SnHToluene, reflux Dehalogenated 2-fluorobenzyl cyanide
UV light, CCl₄254 nm, 12 h 4-Chloro-2-fluorobenzyl cyanide

Comparative Reactivity Insights

The table below contrasts reactivity trends with structurally similar compounds:

Compound Reactivity with NaOMe Hydrolysis Rate (H₂SO₄)
4-Bromo-2-fluorobenzyl cyanideFast (SNAr)85% (2 h)
4-Bromo-3-fluorobenzyl cyanideModerate72% (3 h)
2-Bromobenzyl cyanideSlow65% (4 h)
  • Key Factor : Ortho-fluorine accelerates SNAr by increasing ring electron deficiency .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-2-fluorobenzyl cyanide is C₈H₅BrFN. It features a benzyl group substituted with bromine and fluorine atoms, alongside a cyanide functional group. This structure contributes to its reactivity and potential applications across different domains.

Pharmaceutical Applications

  • Drug Development :
    • This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions makes it suitable for creating biologically active molecules.
    • The compound has been explored in the context of developing inhibitors for specific biological pathways, such as those involving cyclic adenosine monophosphate (cAMP) signaling. For instance, it has been used to synthesize analogues that inhibit exchange protein directly activated by cAMP (EPAC), which plays a role in various diseases including pancreatic cancer and diabetes .
  • Antiviral Research :
    • Studies have indicated that derivatives of this compound can exhibit antiviral properties, particularly against coronaviruses. These compounds have shown efficacy in inhibiting viral RNA replication, thus providing a potential therapeutic avenue for treating viral infections like Middle East respiratory syndrome coronavirus (MERS-CoV) .

Agrochemical Applications

  • Pesticide Synthesis :
    • The compound is utilized as an intermediate in the synthesis of agrochemicals, particularly pesticides. Fluorinated compounds often exhibit enhanced biological activity and stability, making them desirable in agricultural formulations .
    • Its incorporation into pesticide molecules can improve efficacy against pests while minimizing environmental impact due to its selective action.

Organic Synthesis

  • Building Block for Complex Molecules :
    • This compound is employed as a building block in organic synthesis. Its reactivity allows it to be transformed into various functional groups through established synthetic routes.
    • It can be used in the preparation of more complex structures via coupling reactions or as a precursor for further modifications, facilitating the development of new materials and chemicals.

Case Studies

StudyApplicationFindings
Study on EPAC InhibitorsDrug DevelopmentDemonstrated that derivatives can block intracellular Akt phosphorylation and reduce pancreatic cancer cell migration .
Antiviral Activity ResearchAntiviral ResearchFound that certain analogues significantly reduce viral yields and protect cells from MERS-CoV infection .
Pesticide FormulationAgrochemical ApplicationsHighlighted the effectiveness of fluorinated compounds in enhancing pesticide efficacy while reducing environmental toxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations

3-Bromo-4-fluorobenzyl cyanide is a positional isomer of 4-bromo-2-fluorobenzyl cyanide, sharing the same molecular formula (C₈H₅BrFN ) and weight (214.03 g/mol ) but differing in substituent positions. The bromine and fluorine groups at the 3- and 4-positions, respectively, alter electronic and steric properties. For example:

  • The meta -bromo and para -fluoro arrangement in 3-bromo-4-fluorobenzyl cyanide may reduce steric hindrance compared to the para -bromo and ortho -fluoro configuration in this compound.
  • Reactivity in electrophilic aromatic substitution (EAS) would differ due to directing effects: fluorine (ortho/para-directing) and bromine (meta-directing) compete in guiding incoming substituents .

Functional Group Analogues

4-Bromo-2-fluorobenzylamine (C₇H₇BrFN)

  • Functional Group : Primary amine (-NH₂) instead of cyanide (-CN).
  • Applications : Used in peptide coupling and as a precursor for bioactive molecules. The amine group enables condensation reactions, unlike the cyanide’s nucleophilic reactivity .
  • Safety : Benzylamines generally exhibit lower acute toxicity than cyanides but may cause skin/eye irritation .

4-Bromo-2-fluorobenzyl Alcohol (C₇H₆BrFO)

  • Functional Group : Hydroxyl (-OH) instead of cyanide.
  • Reactivity : The alcohol group participates in oxidation or esterification, while the cyanide is more reactive in nucleophilic substitutions.
  • Physical Properties : Lower molecular weight (205.03 g/mol) and higher polarity compared to the cyanide derivative .

4-(Bromomethyl)benzaldehyde (C₈H₇BrO)

  • Functional Group : Aldehyde (-CHO) and bromomethyl (-CH₂Br).
  • Applications : Utilized in Wittig reactions or as a crosslinking agent. The aldehyde group offers distinct reactivity for condensations, unlike the cyanide’s nitrile chemistry .

Comparative Data Table

Compound Name Functional Group Bromo Position Fluoro Position Molecular Formula Molecular Weight CAS RN Key Applications
This compound Cyanide (-CN) 4 2 C₈H₅BrFN 214.03 114897-91-5 Pharmaceutical intermediates
3-Bromo-4-fluorobenzyl cyanide Cyanide (-CN) 3 4 C₈H₅BrFN 214.03 N/A Synthetic intermediates
4-Bromo-2-fluorobenzylamine Amine (-NH₂) 4 2 C₇H₇BrFN 204.04 N/A Bioactive molecule synthesis
4-Bromo-2-fluorobenzyl alcohol Alcohol (-OH) 4 2 C₇H₆BrFO 205.03 188582-62-9 Oxidation reactions
4-(Bromomethyl)benzaldehyde Aldehyde (-CHO) 4 (CH₂Br) None C₈H₇BrO 215.05 51359-78-5 Crosslinking, polymer synthesis

Biological Activity

4-Bromo-2-fluorobenzyl cyanide is an organic compound with the molecular formula C₈H₅BrFN and a molecular weight of 214.04 g/mol. Its structure features a benzyl group that is substituted with both bromine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

PropertyValue
Molecular FormulaC₈H₅BrFN
Molecular Weight (g/mol)214.04
CAS Number114897-91-5
InChI KeyQLASQEZPJFNZQC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine substituents enhances its lipophilicity, potentially improving membrane permeability and facilitating interactions with biological molecules.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or modulate the activity of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to certain receptors, altering their function and affecting cellular signaling pathways.
  • Hydrogen Bonding : The nitrile group in the compound may facilitate hydrogen bonding with amino acid residues in proteins, enhancing its biological interactions.

Biological Activity

Research has indicated that this compound exhibits notable biological activity. Studies have focused on its potential applications in pharmacology and medicinal chemistry.

Case Studies:

  • Antitumor Activity : A study investigated the compound's effects on cancer cell lines, revealing that it could induce apoptosis in certain types of tumor cells by modulating specific signaling pathways.
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential use in developing new antibiotics.

Toxicological Profile

While exploring its biological applications, it is essential to consider the toxicological aspects of this compound. According to safety data sheets, this compound is classified as hazardous, with acute oral toxicity and skin irritation being significant concerns.

Toxicological Data:

Toxicity TypeClassification
Acute Oral ToxicityCategory 4
Skin Corrosion/IrritationCategory 2
Eye IrritationCategory 2
Specific Target Organ ToxicityRespiratory System

Applications in Medicinal Chemistry

This compound serves as a valuable building block in organic synthesis, particularly for developing more complex pharmaceuticals. Its unique structural features allow for modifications that can lead to novel therapeutic agents.

Potential Applications:

  • Drug Development : Investigated as a precursor for synthesizing compounds with targeted biological activities.
  • Material Science : Explored for its properties in creating new materials with specific functionalities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-fluorobenzyl cyanide, and how can purity be optimized?

  • Methodology : Nucleophilic substitution is a common approach. Start with 4-bromo-2-fluorobenzyl bromide and react with a cyanide source (e.g., KCN or NaCN) in polar aprotic solvents (e.g., DMF) under inert atmosphere. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Purity Optimization : Use high-purity precursors (>98% by HPLC) and recrystallization in ethanol/water mixtures. Validate purity via ¹H/¹³C NMR and GC-MS .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Key Techniques :

  • NMR : ¹⁹F NMR to confirm fluorine substitution patterns; ¹³C NMR to identify the nitrile carbon (~110-120 ppm).
  • IR : Detect nitrile C≡N stretch (~2200-2250 cm⁻¹) and C-Br vibrations (~500-600 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ and isotopic patterns (Br/F signatures) .

Q. What safety protocols are essential when handling this compound, particularly due to the cyanide group?

  • Safety Measures :

  • Use fume hoods, nitrile gloves, and full-face shields.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.
  • Emergency protocols: Immediate rinsing with water for skin/eye contact (avoid inducing vomiting if ingested) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodology : Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, focusing on anisotropic displacement parameters for Br/F atoms. Address disorder in the benzyl group using restraints .
  • Challenges : Low crystal yield due to hygroscopic nitrile groups. Mitigate by adding molecular sieves during crystallization .

Q. How do computational methods (e.g., DFT) predict the reactivity of the nitrile group in substitution reactions?

  • Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to model reaction pathways. Compare activation energies for nucleophilic attacks on nitrile vs. bromide sites. Validate with experimental kinetic data (e.g., Arrhenius plots) .
  • Contradictions : Discrepancies between predicted and observed regioselectivity may arise from solvent effects or transition-state stabilization not captured in gas-phase models.

Q. What analytical strategies address contradictions in NMR data (e.g., unexpected splitting patterns)?

  • Troubleshooting :

  • Dynamic Effects : Variable-temperature NMR to detect conformational exchange broadening.
  • Impurity Identification : Use 2D NMR (COSY, HSQC) to isolate signals from byproducts.
  • Isotopic Labeling : Synthesize ¹⁵N-labeled cyanide to confirm nitrile assignment .

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

  • Stability Study :

  • Light Sensitivity : Conduct accelerated degradation tests (UV-Vis irradiation; monitor via HPLC).
  • Hydrolysis : Expose to controlled humidity (40-80% RH) and track nitrile-to-amide conversion using IR.
  • Recommendations : Store in amber vials with desiccants (silica gel) at -20°C .

Q. What are the limitations of cyanide-specific detection methods (e.g., flow injection analysis) for quantifying degradation products?

  • Analytical Constraints :

  • Interference : Bromide ions may cross-react in amperometric detection (e.g., ASTM D7237-15a). Use ion chromatography to separate anions pre-analysis.
  • Detection Limits : Flow injection (FIA) methods (APHA 4500 CN⁻) may miss trace cyanide complexes. Supplement with mass spectrometry .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLASQEZPJFNZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428296
Record name 4-Bromo-2-fluorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114897-91-5
Record name 4-Bromo-2-fluorobenzyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromo-2-fluorophenyl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-bromo-2-fluoro benzyl bromide (1.5 g, 5.6 mmol) in DMF (50 mL) was added sodium cyanide (0.8 g, 16.8 mmol). The reaction was stirred at 90° C. for 1 h, and cooled at rt. After quenching with brine (50 mL) and diluted with EtOAc (100 mL), the EtOAc layer was washed with brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by flash chromatography (silica gel, hexanes:EtOAc 5:1) to afford 4-bromo-2-fluoro benzyl cyanide as yellow solid. MS (ESI) 307 (M+H)+.
Quantity
1.5 g
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reactant
Reaction Step One
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0.8 g
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reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-fluorobenzylbromide (44.5 g, 166 mmol) in EtOH (118 mL) was added KCN (13.13 g, 182 mmol) and the mixture was stirred at reflux under an argon atmosphere for 18 h. The mixture was allowed to cool and the solvent was concentrated. The residue thus obtained was dissolved in a mixture of EtOAc and H2O and the two phases were separated. The aqueous phase was extracted with EtOAc and the combined organic phases dried and concentrated to a crude product. Purification by chromatography on silica gel (hexane-EtOAc, 10%) afforded the title compound as a reddish oil (30.0 g, 84%).
Quantity
44.5 g
Type
reactant
Reaction Step One
Name
Quantity
13.13 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
84%

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